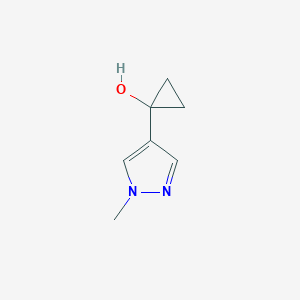
2-bromo-1-(1-methylcyclobutyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(1-methylcyclobutyl)ethan-1-one is an organic compound that features a bromine atom attached to an ethanone structure, which is further substituted with a 1-methylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one typically involves the bromination of 1-(1-methylcyclobutyl)ethan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(1-methylcyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form corresponding substituted products.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the reaction temperature controlled to optimize yield.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent, often at low temperatures to control the reaction rate.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used, with careful monitoring to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones or alcohols depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-bromo-1-(1-methylcyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-bromo-1-(1-methylcyclobutyl)ethan-1-one involves its interaction with various molecular targets depending on the specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(1-methylcyclopropyl)ethan-1-one: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-bromo-1-(1-methylcyclopentyl)ethan-1-one: Contains a cyclopentyl group, leading to different steric and electronic properties.
2-chloro-1-(1-methylcyclobutyl)ethan-1-one: Chlorine atom instead of bromine, affecting reactivity and reaction conditions.
Uniqueness
2-bromo-1-(1-methylcyclobutyl)ethan-1-one is unique due to the presence of the 1-methylcyclobutyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Properties
CAS No. |
2156471-18-8 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-bromo-1-(1-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H11BrO/c1-7(3-2-4-7)6(9)5-8/h2-5H2,1H3 |
InChI Key |
YGPSDQWQSBSNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



